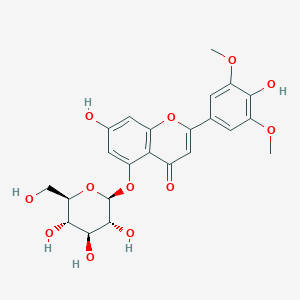![molecular formula C16H16O3 B1422456 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid CAS No. 1258649-85-2](/img/structure/B1422456.png)
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid
Vue d'ensemble
Description
“2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid” is a chemical compound with the CAS Number: 1258649-85-2 . Its IUPAC name is “{3-[(3-methylbenzyl)oxy]phenyl}acetic acid” and it has a molecular weight of 256.3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid” is 1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid” is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Synthesis of Novel Indole-Benzimidazole Derivatives : 2-Methylindole-3-acetic acid and its derivatives were synthesized, showcasing the chemical versatility of acetic acid derivatives in creating complex heterocyclic compounds. This synthesis involved high-temperature condensation with o-phenylenediamines, indicating the potential for creating a wide array of bioactive molecules (Wang et al., 2016).
Regioselective Bromination : The study on 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrated regioselective bromination techniques, yielding insights into structural modifications and their effects on molecular properties. This research provides a basis for further functionalization of acetic acid derivatives (Guzei et al., 2010).
Antioxidant Activities : Research on the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid highlighted the potential health benefits of acetic acid derivatives, especially their role in combating oxidative stress (Ren, 2004).
Natural Product Isolation : A study on the isolation of novel compounds from Turkish lichens included derivatives similar to 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid, showcasing the role of acetic acid derivatives in biodiversity and natural product chemistry (Kirmizigul et al., 2003).
Biological Applications
Antimicrobial and Antitubercular Activities : The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities, suggesting the potential for developing new antimicrobial agents (Noolvi et al., 2016).
Fluorescent Labeling in Biomedical Analysis : The study on 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, highlighted its application as a novel fluorophore for biomedical analysis. This research indicates the utility of acetic acid derivatives in developing sensitive and stable fluorescent labeling reagents (Hirano et al., 2004).
Anti-Inflammatory Drug Interaction : Research on the interaction of anti-inflammatory drugs with metal ions, including derivatives of acetic acid, provided insights into the potential therapeutic applications and the mechanistic understanding of drug action at the molecular level (Dendrinou-Samara et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[3-[(3-methylphenyl)methoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBZWWZZNLVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



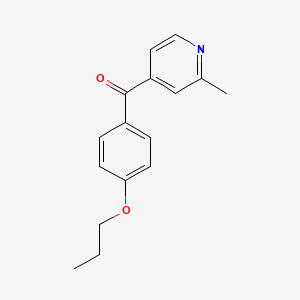


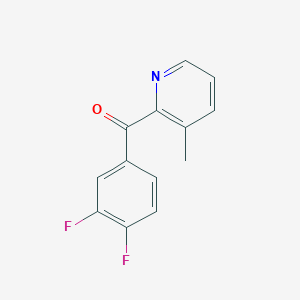

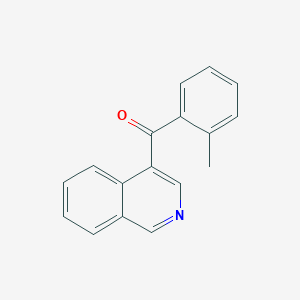
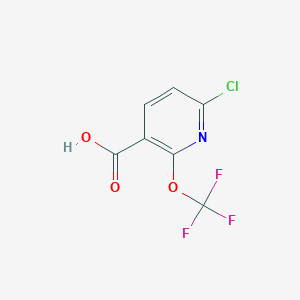
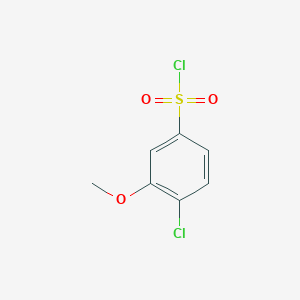
![N-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
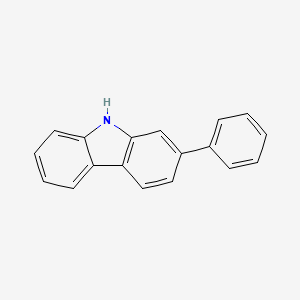
![8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422392.png)

![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
